2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan
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Overview
Description
2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromine atom and a cyclopropyl group containing a bromomethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan typically involves multiple stepsThe reaction conditions often involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated products.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while oxidation reactions can produce furanones or other oxygenated derivatives .
Scientific Research Applications
2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the furan ring and cyclopropyl group can engage in π-π interactions and steric effects. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated furans and cyclopropyl derivatives, such as:
- 2-Bromo-4-methylfuran
- 2-Bromo-4-(cyclopropylmethyl)furan
- 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan .
Uniqueness
The uniqueness of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan lies in its specific combination of a brominated furan ring and a cyclopropyl group with a bromomethyl substituent.
Properties
Molecular Formula |
C9H10Br2O |
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Molecular Weight |
293.98 g/mol |
IUPAC Name |
2-bromo-4-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H10Br2O/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2 |
InChI Key |
BNVNPCLHMDMXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC(=C2)Br)CBr |
Origin of Product |
United States |
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